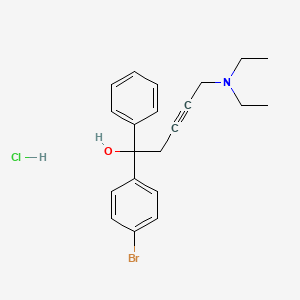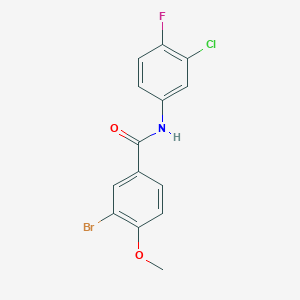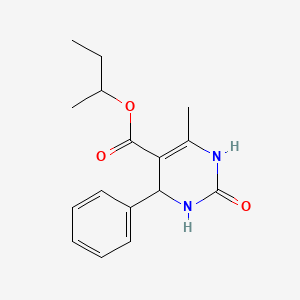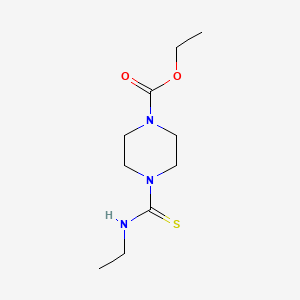![molecular formula C20H19N3O5 B5245770 methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B5245770.png)
methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety, an oxazole ring, and a pyrrolidine carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the oxazole ring, and finally, the coupling with the pyrrolidine carboxylate.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized using various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling with Pyrrolidine Carboxylate: The final step involves coupling the quinoline-oxazole intermediate with pyrrolidine-2-carboxylate under conditions that promote ester formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of green solvents could be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for quinoline oxidation.
Reduction: LiAlH4 or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions on the oxazole ring.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Corresponding alcohol from the ester group.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the quinoline moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quinoline and oxazole derivatives with biological targets.
Industrial Chemistry:
Wirkmechanismus
The mechanism of action of methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The oxazole ring can interact with various enzymes, inhibiting their activity. The pyrrolidine carboxylate group may enhance the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,4S)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate is unique due to the presence of both the quinoline and oxazole rings, which confer distinct chemical and biological properties. The combination of these moieties in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
IUPAC Name |
methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-20(25)16-7-4-10-23(16)19(24)15-11-14(28-22-15)12-27-17-8-2-5-13-6-3-9-21-18(13)17/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHMYJHLLGOAG-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5245694.png)
![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)

![2-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]ethanamine](/img/structure/B5245721.png)

![2-[benzyl(phenylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5245743.png)
![(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5245749.png)
![2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B5245755.png)
![(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5245763.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B5245774.png)
![1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5245785.png)


